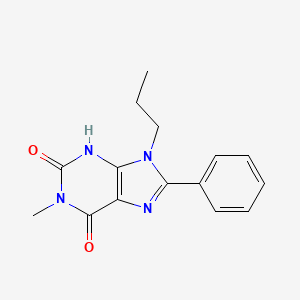

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

1-methyl-8-phenyl-9-propyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-9-19-12(10-7-5-4-6-8-10)16-11-13(19)17-15(21)18(2)14(11)20/h4-8H,3,9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRVVJDJSSQEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353487 | |

| Record name | STK850328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61080-67-9 | |

| Record name | STK850328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with appropriate reagents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of different oxidation products depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

- IUPAC Name: 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

- Molecular Formula: C15H16N4O2

- Molecular Weight: 284.31 g/mol

Structure

The compound features a purine ring structure with various substituents that influence its chemical behavior and biological activity.

Medicinal Chemistry

1-Methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is primarily studied for its potential as a therapeutic agent. Key areas of investigation include:

Anticancer Activity:

Research indicates that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis and cellular proliferation. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .

Antimicrobial Properties:

The compound has been evaluated for its antimicrobial efficacy against several bacterial and fungal strains. Its mechanism may involve disrupting cellular processes critical for pathogen survival .

Neuroscience

Research is ongoing into the neuroprotective effects of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

This compound serves as a valuable tool in biochemical assays due to its ability to interact with various enzymes and receptors:

Enzyme Inhibition Studies:

It has been utilized to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and development .

Receptor Binding Studies:

Investigations into how this compound binds to specific receptors can help elucidate its pharmacological profile and inform future therapeutic strategies .

Case Study 1: Anticancer Activity

In one study, researchers synthesized derivatives of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione and tested their efficacy against human breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, highlighting the compound's potential in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting it could be developed into an effective antimicrobial agent.

Uniqueness

The unique substitution pattern on the purine ring of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione contributes to its distinct chemical properties and biological activities compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 61080-67-9

- Molecular Formula : C₁₅H₁₆N₄O₂

- Molecular Weight : 284.313 g/mol

- Substituents : Methyl (C1), phenyl (C8), and propyl (C9) groups on a purine-2,6-dione core.

- Physicochemical Properties: PSA: 72.94 Ų (polar surface area) . LogP: 1.91 (moderate lipophilicity) .

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

A comparative analysis of key parameters is summarized below:

Functional Group Impact on Bioactivity

- The propyl chain contributes to metabolic stability compared to shorter alkyl groups, while the methyl group at N1 may reduce steric hindrance .

- Comparison with 149741-43-5: The 4-aminophenethyl group increases polarity (PSA = 95.32 vs. 72.94) but may reduce membrane permeability. The bulky hexahydro-methanopentalenyl substituent could limit target engagement .

- However, the lack of hydrophobic substituents may reduce binding specificity .

Pharmacokinetic Considerations

- Lipophilicity: The target compound’s LogP (1.91) suggests favorable absorption compared to 149741-43-5 (higher PSA) and 8-bromoxanthine (lower molecular weight but unoptimized substituents).

- Metabolic Stability : The propyl group in the target compound may slow oxidative metabolism relative to shorter alkyl chains, as seen in some purine derivatives .

Research Findings from Analogous Systems

- Ergostane-3,6-Dione (): A steroidal dione with a binding affinity exceeding doxorubicin in breast cancer models. Its lipophilic structure highlights the importance of hydrophobic moieties in target engagement, paralleling the phenyl group’s role in the target compound .

- Synthetic Purine-Diones : Derivatives like 8-bromoxanthine are often used as intermediates but lack therapeutic optimization due to simplistic substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, deuterated analogs of similar purine-diones (e.g., 8-cyclopentyl derivatives) are synthesized using NaBD4 in THF/D2O, followed by purification via column chromatography and HPLC . Purity validation requires TLC, elemental analysis (CHN), and spectral characterization (IR, ¹H/¹³C NMR, and mass spectrometry) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .

- NMR : Assign methyl, phenyl, and propyl groups via ¹H/¹³C chemical shifts and coupling patterns .

- UV-Vis : Analyze π→π* transitions in the purine core .

Computational methods (e.g., DFT) can predict molecular orbitals and electrostatic potentials for reactivity insights .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer : While direct safety data for this compound is limited, structurally related purine-diones (e.g., 8-amino derivatives) are classified as non-hazardous under GHS but require standard precautions:

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- Work in a fume hood due to potential dust formation .

- Refer to SDS sheets of analogs (e.g., sodium salts of 3,9-dihydro-1H-purine-2,6-dione) for disposal guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study adenosine receptor binding affinity and selectivity?

- Methodological Answer :

- Membrane Preparation : Isolate membranes from CHO-hA1AR or HEK293-hA2AAR cells to study receptor interactions .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]DPCPX for A1 receptors) to measure IC₅₀ values.

- Deuterated Analogs : Synthesize deuterated derivatives (e.g., [²H₄]DPCPX) for mass spectrometry-based ligand displacement studies .

Q. What strategies resolve contradictions in reported metabolic pathways or bioactivity data?

- Methodological Answer :

- In Vitro Biotransformation : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .

- Chemopreventive Assays : Compare results across cell lines (e.g., HepG2 vs. Caco-2) to assess tissue-specific effects .

- Data Normalization : Control for variables like pH, solvent (DMSO concentration), and incubation time to minimize discrepancies .

Q. How can computational modeling predict interactions with enzymatic targets (e.g., xanthine oxidase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model the compound’s binding to xanthine oxidase’s active site (PDB: 1N5X). Focus on hydrogen bonding with Glu802 and π-stacking with Phe914 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

- QSAR : Develop models correlating substituent effects (e.g., methyl vs. propyl groups) with inhibitory activity .

Q. What experimental approaches validate the compound’s potential as a chemopreventive agent?

- Methodological Answer :

- Antioxidant Assays : Measure ROS scavenging in H₂O₂-stressed cells using DCFH-DA fluorescence .

- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

- In Vivo Models : Administer the compound to murine models of inflammation (e.g., carrageenan-induced paw edema) and quantify cytokine levels (IL-6, TNF-α) via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.